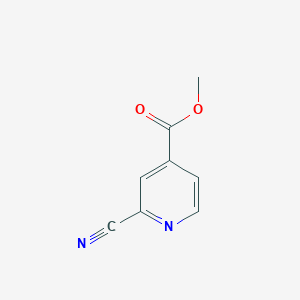

(R)-3-甲氧基吡咯烷

描述

Synthesis Analysis

The chemoenzymatic synthesis of (R)-3-Methoxypyrrolidine derivatives, including (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine, has been efficiently carried out through an enantioselective methodology. The synthesis involves lipase-mediated resolution protocols starting from commercially available precursors, showcasing the preparation of azido-hydroxypyrrolidine intermediates followed by ring-closing metathesis (RCM) and S_N2 displacement reactions (Kamal et al., 2006). Another approach involves the synthesis from diallylamine through benzyloxycarbonyl-3-pyrroline obtained by RCM employing Grubbs' catalyst, leading to highly enantiopure intermediates after enzymatic transesterification (Kamal et al., 2004).

Molecular Structure Analysis

Investigations into the molecular structure of pyrrolidine derivatives have been facilitated by X-ray diffraction and density functional theory (DFT) calculations. These analyses confirm non-planar configurations and highlight the significance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing the molecular structure (Yahiaoui et al., 2019).

Chemical Reactions and Properties

(R)-3-Methoxypyrrolidine serves as a versatile intermediate in various chemical reactions, including cycloadditions and synthesis of complex molecules. The compound's reactivity is highlighted in the synthesis of Lycopodium alkaloids and other nitrogen-containing heterocycles, demonstrating its utility in constructing complex molecular architectures with significant stereochemical control (Bisai & Sarpong, 2010).

科学研究应用

合成石松碱

(R)-3-甲氧基吡咯烷用于合成石松碱石松碱类碱石松碱R,一种复杂的天然产物 (Bisai & Sarpong, 2010)。

胰腺炎的治疗应用

该化合物已被确认在实验性胰腺炎模型中减少胰腺酶活性和炎症方面有效,暗示潜在的治疗应用 (Ogawa et al., 2005)。

抑制血小板聚集

还发现它能抑制血清素诱导的血小板聚集,表明可能用于治疗血小板疾病的潜在应用 (Ogawa et al., 2002)。

喹诺酮抗肿瘤化合物的合成

该化合物是抗肿瘤化合物AG-7352的化学酶选择性合成中的关键中间体 (Kamal et al., 2004)。

多功能手性辅助剂

它作为各种反应的多功能手性辅助剂 (Enders, Fey, & Kipphardt, 2003)。

制药用对映纯生产

使用相关化合物的优化分离过程可以生产对映纯3-氨基吡咯烷,这对手性药物非常重要 (Sakurai, Yuzawa, & Sakai, 2008)。

抗菌药物开发

(R)-3-甲氧基吡咯烷的衍生物显示出高的体内抗菌活性和无细胞毒性,使其成为抗菌药物的有希望的候选药物 (Okada et al., 1993)。

合成Pumiliotoxin 251D

该化合物用于合成Pumiliotoxin 251D的乙烯基曼尼希反应,这是一种具有研究兴趣的毒素 (Martin & Bur, 1999)。

抗真菌活性

来自(R)-3-甲氧基吡咯烷的Pterolactam启发的酰胺曼尼希碱展示出有希望的抗真菌活性 (Dascălu et al., 2020)。

合成功能化3-氨基吡咯啉

它用于合成功能化的3-氨基吡咯啉和哌啶,这在制药和营养保健品中相关 (Matos, Afonso, & Batey, 2001)。

安全和危害

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve considering how to handle and dispose of the compound safely.

未来方向

This would involve considering potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

For a specific compound like “®-3-Methoxypyrrolidine”, you would need to consult the primary literature or databases of chemical information. Please note that not all compounds will have information available in all of these categories. If you have access to a university library, they may be able to help you access the necessary resources. Alternatively, you could consider reaching out to a chemist or chemical information specialist for assistance.

属性

IUPAC Name |

(3R)-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWNUQAQPAYCK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568009 | |

| Record name | (3R)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methoxypyrrolidine | |

CAS RN |

120099-60-7 | |

| Record name | (3R)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)